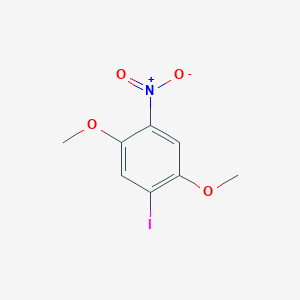

1-Iodo-2,5-dimethoxy-4-nitrobenzene

Description

Structure

3D Structure

Properties

CAS No. |

6301-35-5 |

|---|---|

Molecular Formula |

C8H8INO4 |

Molecular Weight |

309.06 g/mol |

IUPAC Name |

1-iodo-2,5-dimethoxy-4-nitrobenzene |

InChI |

InChI=1S/C8H8INO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3 |

InChI Key |

ZKEPXTRWLFMRSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1[N+](=O)[O-])OC)I |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodo 2,5 Dimethoxy 4 Nitrobenzene

Strategies for Aromatic Nitration in Dimethoxybenzene Systems

The introduction of a nitro group onto the 1,4-dimethoxybenzene (B90301) scaffold is the foundational step in the most prevalent synthetic pathway. This transformation is a classic example of electrophilic aromatic substitution.

Aromatic nitration is conventionally achieved using a mixture of concentrated nitric acid and sulfuric acid. beilstein-journals.orgresearchgate.net The role of sulfuric acid, a stronger acid than nitric acid, is to protonate the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). sciencemadness.orgacs.org This powerful electrophile is then attacked by the electron-rich aromatic ring. acs.org

The reaction mechanism proceeds in two main stages:

Formation of the Nitronium Ion: Nitric acid reacts with sulfuric acid in an acid-base equilibrium to generate the nitronium ion.

Electrophilic Attack: The π-electrons of the benzene (B151609) ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, such as water or the hydrogen sulfate (B86663) ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring to yield the nitroaromatic product. acs.org

For highly activated systems like dimethoxybenzenes, milder nitrating conditions can often be employed, such as using nitric acid in a solvent like glacial acetic acid, which can still generate a sufficient concentration of the nitronium ion for the reaction to proceed. beilstein-journals.orgnih.govresearchgate.net

In the nitration of 1,4-dimethoxybenzene, the regiochemical outcome is dictated by the powerful activating and directing effects of the two methoxy (B1213986) groups (-OCH₃). Methoxy groups are strong ortho-, para-directors due to their ability to donate electron density to the ring via resonance.

Since the para positions are occupied by the other methoxy group, substitution is directed to the ortho positions (C2, C3, C5, C6). All four positions are electronically activated. Due to the symmetry of the molecule, the C2 and C5 positions are equivalent, as are the C3 and C6 positions. Therefore, nitration occurs at the C2 position to yield 2,5-dimethoxynitrobenzene as the major product. nih.govnih.gov Studies on the nitration of similar 1,4-dialkoxybenzene derivatives have shown that while the reaction proceeds with high regioselectivity, factors like solvent conditions can influence the outcome. nih.govacs.org For instance, nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid was found to be highly selective, yielding only the 1-fluoro-2,5-dimethoxy-4-nitrobenzene isomer, demonstrating the strong directing effect of the substituents. acs.org

Below is a table summarizing typical conditions for the mononitration of 1,4-dimethoxybenzene.

| Reagents | Solvent | Temperature | Time | Yield | Reference |

| HNO₃, H₂SO₄ | Acetic Acid | Not specified | Not specified | High | beilstein-journals.org |

| HNO₃ | Glacial Acetic Acid | 0 °C | Not specified | High | nih.gov |

| Dilute (6.0 M) HNO₃ | Glacial Acetic Acid | Room Temp, then Ice Bath | 5 min | ~72% (recrystallized) | researchgate.net |

Iodination Techniques for Substituted Nitrobenzenes

The introduction of an iodine atom onto the 2,5-dimethoxynitrobenzene intermediate presents a synthetic challenge. The ring is activated by two methoxy groups but deactivated by the electron-withdrawing nitro group. The position targeted for iodination (C4) is meta to the nitro group and ortho to the C5-methoxy group, making it a feasible but potentially challenging transformation.

Direct iodination of aromatic rings requires an electrophilic iodine source ("I⁺"). Molecular iodine (I₂) itself is generally not electrophilic enough to react with deactivated or even moderately activated rings. nih.govacs.org Therefore, it is almost always used in conjunction with an oxidizing agent that converts I₂ into a more potent electrophilic species. nih.govacs.org

Common reagents and systems for the iodination of deactivated arenes include:

Iodine and Nitric Acid: A mixture of iodine and nitric acid can effectively iodinate aromatic compounds. nih.gov

Iodine and Iodic Acid (HIO₃): A powerful iodinating mixture can be generated from iodic acid in the presence of sulfuric acid and acetic anhydride, which is capable of iodinating deactivated arenes like nitrobenzene (B124822). bohrium.com

N-Iodosuccinimide (NIS): NIS is a common source of electrophilic iodine. For deactivated arenes, it is typically used with a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) or boron trifluoride (BF₃). nih.govdntb.gov.ua

Iodine and Chromium(VI) Oxide (CrO₃): An acidic medium containing CrO₃ as an oxidant can be used for the direct iodination of both activated and deactivated arenes. sciencemadness.org

The two methoxy groups in 2,5-dimethoxynitrobenzene sufficiently activate the ring to allow for electrophilic iodination at the C4 position, which is ortho to one of the methoxy groups.

Modern synthetic chemistry has seen the development of transition metal-catalyzed C-H functionalization reactions. Palladium-catalyzed direct C-H iodination offers a powerful method for forming carbon-iodine bonds without the need for pre-functionalized substrates. nih.gov These reactions often rely on a directing group (DG) on the substrate to guide the palladium catalyst to a specific C-H bond, typically at the ortho position, ensuring high regioselectivity. nih.govnih.gov

The general mechanism often involves:

C-H Activation: The palladium(II) catalyst, coordinated to the directing group, activates a nearby C-H bond to form a cyclometalated intermediate (a palladacycle).

Oxidation/Reductive Elimination: The palladacycle can react with an iodine source through several pathways. One proposed mechanism involves oxidation of the Pd(II) center to a transient Pd(IV) species by an iodinating reagent (e.g., I₂ or IOAc), followed by C-I bond-forming reductive elimination to release the iodinated product and regenerate a Pd(II) species. acs.orgorganic-chemistry.org Another possible pathway is a direct electrophilic cleavage of the Pd-C bond by the iodinating agent. organic-chemistry.org

For a substrate like 2,5-dimethoxynitrobenzene, which lacks a strong directing group, achieving regioselective C-H iodination via a palladium-catalyzed route would be challenging and would depend on the intrinsic reactivity of the C-H bonds. However, this methodology remains a powerful tool for substrates containing suitable directing functionalities.

One of the most reliable and widely used methods for introducing an iodine atom onto an aromatic ring is through the decomposition of an aryl diazonium salt, often known as the Sandmeyer reaction or a related process. dntb.gov.uanih.gov For this specific target molecule, the synthetic sequence would involve the preparation of 2,5-dimethoxy-4-nitroaniline (B167324) as a key precursor.

Diazotization: The primary aromatic amine (2,5-dimethoxy-4-nitroaniline) is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid, at low temperatures (0-10 °C). This converts the amino group into a diazonium salt (-N₂⁺).

Iodide Displacement: The resulting diazonium salt solution is then added to a solution containing an iodide source, most commonly potassium iodide (KI). organic-chemistry.org The diazonium group is an excellent leaving group and is displaced by the iodide ion, releasing nitrogen gas and forming the aryl iodide.

This method is particularly effective because, unlike the Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, the iodination reaction proceeds readily without a catalyst upon addition of KI. The reaction is generally high-yielding and tolerates a wide variety of functional groups on the aromatic ring.

| Precursor | Step 1 Reagents | Step 2 Reagents | Product | Reference Type |

| p-Nitroaniline | NaNO₂, conc. H₂SO₄ | KI, I₂ | 1-Iodo-4-nitrobenzene (B147127) | General Procedure |

| o-Nitroaniline | NaNO₂, conc. H₂SO₄ | KI, I₂ | 1-Iodo-2-nitrobenzene | General Procedure |

| 2,5-Dimethoxy-4-nitroaniline | NaNO₂, Acid | KI | 1-Iodo-2,5-dimethoxy-4-nitrobenzene | Postulated |

Convergent and Divergent Synthetic Routes

The preparation of this compound can be conceptualized through both convergent and divergent synthetic approaches. A convergent synthesis would involve the coupling of pre-functionalized aromatic rings, while a divergent approach, which is more common for this type of molecule, starts from a simple precursor like 1,4-dimethoxybenzene and sequentially introduces the necessary functional groups. The key challenge in these divergent routes is controlling the regioselectivity of the electrophilic substitution reactions.

Sequential Halogenation and Nitration Approaches

A logical divergent pathway to this compound begins with the iodination of 1,4-dimethoxybenzene, followed by nitration. The initial iodination of 1,4-dimethoxybenzene can be achieved using various iodinating agents. The subsequent nitration of the resulting 1-iodo-2,5-dimethoxybenzene must then be carefully controlled to achieve the desired substitution at the 4-position.

Nitration of Iodinated Dimethoxybenzenes

This approach focuses on the nitration of a pre-synthesized iodinated dimethoxybenzene, specifically 1-iodo-2,5-dimethoxybenzene. The directing effects of the substituents on the aromatic ring are crucial in this step. The two methoxy groups are strongly activating and ortho-, para-directing, while the iodo group is deactivating but also ortho-, para-directing. The position of nitration will be determined by the interplay of these electronic and steric effects.

A relevant analogue to this reaction is the nitration of 2-fluoro-1,4-dimethoxybenzene. In this case, treatment with nitric acid at 0 °C leads to the selective formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene in a high yield of 90%. mdpi.com This suggests that the nitration of 1-iodo-2,5-dimethoxybenzene could proceed with similar efficiency and regioselectivity, favoring the introduction of the nitro group at the position para to the iodine and ortho to a methoxy group. The reaction is typically carried out using a mixture of nitric acid and a dehydrating agent like sulfuric acid to generate the nitronium ion (NO₂⁺) in situ. mdpi.com

Iodination of Nitrated Dimethoxybenzenes

An alternative strategy involves the iodination of a nitrated dimethoxybenzene precursor, namely 2,5-dimethoxy-nitrobenzene. This route presents the challenge of iodinating a ring that is deactivated by the presence of the electron-withdrawing nitro group. However, the two methoxy groups remain as activating, ortho-, para-directing substituents.

Several methods are available for the iodination of deactivated aromatic rings. One effective approach involves the use of iodic acid in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov This system has been shown to successfully iodinate nitrobenzene, yielding 3-iodonitrobenzene. nih.gov Another common method for iodinating both activated and deactivated aromatic compounds is the use of molecular iodine in the presence of an oxidizing agent. For instance, a combination of iodine and 30% aqueous hydrogen peroxide has been used for the iodination of various methoxy-substituted benzene derivatives. chem-soc.siresearchgate.net However, it has been reported that 1,4-dimethoxybenzene itself is unreactive under certain solvent-free conditions with this reagent system, but can be iodinated in methanol (B129727), yielding 1,4-diiodo-2,5-dimethoxybenzene. researchgate.netchemspider.com The specific conditions for the mono-iodination of 2,5-dimethoxynitrobenzene would need to be carefully optimized to achieve the desired product.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent and the selection of an appropriate catalyst for each transformation.

Solvent Effects on Regioselectivity and Reaction Efficiency

Catalyst Selection for Specific Transformations

The choice of catalyst is critical for both the iodination and nitration steps.

For the iodination of a deactivated ring like 2,5-dimethoxynitrobenzene, a strong electrophilic iodine source is required. This is often achieved by using a catalyst that can polarize the iodine molecule or generate a more potent iodinating species. Systems like HIO₃/H₂SO₄ are effective for deactivated substrates. nih.gov

For the nitration of 1-iodo-2,5-dimethoxybenzene, concentrated sulfuric acid is the conventional catalyst. mdpi.com It acts by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion, which is the active species in the reaction. The concentration and ratio of sulfuric acid to nitric acid can be adjusted to control the rate and extent of nitration, minimizing the formation of di-nitro byproducts.

Below is a table summarizing potential reagents for the synthesis of this compound based on analogous reactions.

| Transformation | Starting Material | Reagents and Conditions | Analogous Reaction Yield | Reference |

| Nitration | 2-Fluoro-1,4-dimethoxybenzene | HNO₃, 0 °C | 90% | mdpi.com |

| Iodination | Nitrobenzene | HIO₃, AcOH, Ac₂O, H₂SO₄ | Not specified for this product | nih.gov |

| Diiodination | 1,4-Dimethoxybenzene | I₂, H₂O₂, H₂SO₄, Methanol (reflux) | 76% (for diiodo product) | chemspider.com |

Temperature and Pressure Optimization for Industrial Scale-Up Considerations

The successful and safe industrial-scale synthesis of this compound via the diazotization and iodination of 2,5-dimethoxy-4-nitroaniline is critically dependent on the precise control of reaction parameters. Among these, temperature is the most crucial factor, while pressure is generally a less significant variable for this specific transformation.

Temperature Optimization

The control of temperature is paramount throughout the synthesis, particularly during the formation of the aryl diazonium salt intermediate. This is due to the inherent instability of diazonium salts, which can decompose, sometimes explosively, at elevated temperatures. stackexchange.comnumberanalytics.com

Diazotization Stage: This stage is highly exothermic. For industrial scale-up, robust cooling systems are essential to manage the heat generated and maintain the reaction mixture within a narrow, low-temperature range. The generally accepted temperature range for diazotization reactions is between 0°C and 5°C. numberanalytics.comchemicalbook.com Exceeding this temperature can lead to the decomposition of the newly formed diazonium salt, which can react with water to form an undesired phenol (B47542) byproduct, significantly reducing the yield and purity of the target compound. stackexchange.com While some process chemistry studies on specific diazonium salts have indicated stability at slightly higher temperatures (up to 15°C), maintaining the 0-5°C range is a standard and critical safety and quality control measure in a large-scale setting. stackexchange.com

Iodination Stage: The subsequent reaction of the diazonium salt with potassium iodide is also exothermic. The controlled, slow addition of the iodide solution while maintaining the low-temperature conditions is necessary to manage the rate of reaction and the evolution of nitrogen gas, preventing dangerous pressure buildup and ensuring the integrity of the product.

The table below summarizes typical temperature conditions used in laboratory-scale syntheses of analogous iodo-aromatic compounds, which inform the optimization strategy for industrial production.

| Reaction | Starting Material | Reagent | Temperature (°C) | Reference |

| Iodination | 4-Nitroaniline | NaNO₂, H₂SO₄, KI | 0–5 | chemicalbook.com |

| Diazotization | Primary Aromatic Amine | NaNO₂, Acid | 0–5 | numberanalytics.com |

| Iodination | 3,5-Dimethoxyaniline | NaNO₂, H₂SO₄, KI | Not specified, but Sandmeyer reactions are typically low temp. | nih.gov |

| Chlorination | N-(prop-2-yn-1-ylamino) pyridine | Isopentyl nitrite, CuCl₂ | 65 | nih.gov |

| Cyanation | Arenediazonium tetrafluoroborate | TMSCN, Cu₂O | 55 | nih.gov |

Table 1: Comparative temperature parameters for Sandmeyer and related reactions. Note that while some Sandmeyer-type reactions are run at elevated temperatures, the synthesis of aryl iodides from diazonium salts is typically performed at low temperatures due to the reactivity of the iodide ion and the instability of the diazonium salt.

Pressure Optimization

For the synthesis of this compound through the described Sandmeyer-type pathway, pressure is not a primary parameter for optimization. These reactions are almost universally conducted at atmospheric pressure. The key consideration regarding pressure is not optimization for yield or selectivity, but rather ensuring safe management of the nitrogen gas that is vigorously evolved during the decomposition of the diazonium salt in the iodination step.

On an industrial scale, reactors must be equipped with adequate venting and pressure-relief systems to handle the gas evolution safely. The rate of gas evolution is controlled indirectly by managing the reaction temperature and the rate of reagent addition. Therefore, optimization efforts are focused on temperature control to moderate the reaction rate, rather than on applying sub-ambient or supra-atmospheric pressure to influence the reaction kinetics.

Advanced Spectroscopic and Structural Characterization of 1 Iodo 2,5 Dimethoxy 4 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No specific experimental data is available for this section.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Alkoxy Protons

No specific experimental data is available for this subsection.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of the Aromatic Skeleton and Methoxy (B1213986) Carbons

No specific experimental data is available for this subsection.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

No specific experimental data is available for this subsection.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

No specific experimental data is available for this section.

Electron Ionization Mass Spectrometry (EI-MS)

No specific experimental data is available for this subsection.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific experimental data is available for this subsection.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. For 1-Iodo-2,5-dimethoxy-4-nitrobenzene (C₈H₈INO₄), HRMS provides an exact mass measurement, which is crucial for confirming its molecular formula and distinguishing it from isobaric compounds.

The theoretical exact mass of this compound is calculated to be 308.9549 g/mol . Experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental makeup of C₈H₈INO₄.

| Parameter | Value |

| Molecular Formula | C₈H₈INO₄ |

| Theoretical Exact Mass | 308.9549 g/mol |

This table displays the molecular formula and the calculated theoretical exact mass for this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are instrumental in identifying the various functional groups present in this compound.

The nitro (NO₂) group is a prominent feature in the vibrational spectrum of this compound. Due to the significant dipole moment of the N-O bonds, the nitro group exhibits strong and characteristic absorption bands in the IR spectrum. spectroscopyonline.com

Asymmetric Stretching (ν_as): This vibration typically appears in the range of 1500-1650 cm⁻¹. researchgate.net The strong electron-withdrawing nature of the nitro group influences the electronic environment of the benzene (B151609) ring. nih.gov

Symmetric Stretching (ν_s): This mode is observed at a lower frequency, generally between 1260-1400 cm⁻¹. researchgate.net

The presence of two intense peaks in these regions is a clear indicator of a nitro functional group. spectroscopyonline.com A scissoring vibration for the nitro group can also be observed around 835-890 cm⁻¹. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro Asymmetric Stretch | 1500 - 1650 |

| Nitro Symmetric Stretch | 1260 - 1400 |

| Nitro Scissoring | 835 - 890 |

This table summarizes the characteristic infrared vibrational frequencies for the nitro group.

The carbon-iodine (C-I) and carbon-oxygen (C-O) bonds of the methoxy groups also give rise to specific vibrational bands.

Carbon-Iodine (C-I) Stretch: The C-I stretching vibration is typically found in the far-infrared region, usually between 500 and 600 cm⁻¹, due to the heavy mass of the iodine atom.

Carbon-Oxygen (C-O) Stretches (Methoxy): The methoxy groups will display characteristic C-O stretching vibrations. Aryl ethers typically show an asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystallographic study for this compound was not found, analysis of similar structures, such as 1-Iodo-4-methoxy-2-nitrobenzene, offers valuable insights into the expected structural features. nih.govresearchgate.net

The crystal packing of this compound is likely to be influenced by a variety of non-covalent interactions.

Halogen Bonding: A significant interaction that may be present is halogen bonding, a directional interaction between the electrophilic region on the iodine atom and a nucleophilic atom, such as an oxygen atom of a nitro group on an adjacent molecule. In a related compound, 1-Iodo-4-methoxy-2-nitrobenzene, intermolecular I···O interactions were observed to form zigzag chains. nih.govresearchgate.net

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the planes of the benzene rings of adjacent molecules are arranged in a parallel or offset fashion. In 1-Iodo-4-methoxy-2-nitrobenzene, weak π-π interactions with a centroid-centroid distance of 3.8416 (9) Å contribute to the formation of layers. nih.gov

C-H···O Hydrogen Bonds: Weak hydrogen bonds between carbon-hydrogen bonds and oxygen atoms of the nitro or methoxy groups can also play a role in stabilizing the crystal lattice. nih.gov

Conformation of Methoxy and Nitro Substituents

The conformation of a substituent on a benzene ring is primarily influenced by its interaction with adjacent groups. acs.orgnumberanalytics.com In the case of this compound, the key determinants are the steric hindrance between the bulky iodo and nitro groups and the adjacent methoxy groups, as well as the electronic interactions between these substituents and the aromatic ring. youtube.comresearchgate.net

In analogous substituted nitrobenzenes, the nitro group often twists out of the plane of the aromatic ring to alleviate steric strain with ortho substituents. acs.org The degree of this torsion is a balance between the stabilizing effect of resonance with the benzene ring, which favors planarity, and the destabilizing steric repulsion. nih.govresearchgate.net

Similarly, the methoxy groups, while smaller than a nitro group, also exhibit preferred conformations. The methyl group of a methoxy substituent typically orients away from a bulky ortho substituent to minimize van der Waals repulsions. msu.edu The orientation of the methoxy group can also be influenced by electronic effects, such as hyperconjugation.

Considering the substituent pattern in this compound, the methoxy group at the 2-position is flanked by the iodo group at position 1 and a hydrogen at position 3. The methoxy group at the 5-position is situated between the nitro group at position 4 and a hydrogen at position 6. The most significant steric interaction is expected between the iodo group and the methoxy group at the 2-position, and between the nitro group and the methoxy group at the 5-position.

A crystallographic study of the related compound, 1-iodo-4-methoxy-2-nitrobenzene, reveals that the non-hydrogen atoms are nearly co-planar. nih.govresearchgate.net In this molecule, a close intramolecular interaction between the iodine atom and an oxygen atom of the nitro group is observed, suggesting a degree of planarity is maintained despite the potential for steric hindrance. nih.govresearchgate.net This planarity is likely favored by stabilizing electronic interactions.

For this compound, it can be inferred that the nitro group will likely be twisted out of the plane of the benzene ring to a certain degree to minimize steric clashes with the adjacent methoxy group at the 5-position. The extent of this rotation will be a compromise to partially maintain resonance stabilization. The methoxy group at the 2-position will also likely adopt a conformation where the methyl group is directed away from the large iodine atom. The methoxy group at the 5-position will similarly orient its methyl group away from the nitro group.

To provide a more quantitative insight, the following table presents typical torsion angles for nitro and methoxy groups in related aromatic compounds, which can be used to approximate the conformation in this compound.

| Substituent | Position | Expected Torsion Angle (°) with Benzene Ring | Rationale |

| Nitro (NO₂) | 4 | 10 - 40 | Steric hindrance with the ortho-methoxy group at position 5. The exact angle is a balance between steric relief and maintaining resonance. |

| Methoxy (OCH₃) | 2 | 0 - 20 | The methyl group will likely be oriented away from the bulky iodo substituent, but the overall deviation from planarity may be small. |

| Methoxy (OCH₃) | 5 | 0 - 20 | The methyl group will likely be oriented away from the nitro group. |

It is important to note that these values are estimations based on known principles and data from similar compounds. acs.orgmsu.edunih.gov The actual conformation in the solid state could be influenced by crystal packing forces, and the conformation in solution may be dynamic. Advanced spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) NMR spectroscopy, combined with computational modeling, would be required to definitively determine the solution-state conformation of the methoxy and nitro substituents in this compound.

Reactivity and Chemical Transformations of 1 Iodo 2,5 Dimethoxy 4 Nitrobenzene

Transformations Involving the Nitro Group

The electron-withdrawing nitro group can be readily transformed into an amino group, which can then be further modified.

Reduction to the Amino Group: Catalytic Hydrogenation, Chemical Reducing Agents (e.g., Fe/HCl, SnCl₂, Hydrazine)

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic chemistry. wikipedia.org A variety of methods can be employed for the reduction of 1-iodo-2,5-dimethoxy-4-nitrobenzene to 2,5-dimethoxy-4-iodoaniline.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst. Catalysts such as palladium on carbon (Pd/C) and Raney nickel are commonly used for the reduction of nitro groups. commonorganicchemistry.com For substrates containing sensitive halogen substituents like iodine, Raney nickel is often preferred to minimize dehalogenation. commonorganicchemistry.com The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727). The process can be conducted at various temperatures and pressures, with some hydrogenations proceeding at temperatures between 20°C and 200°C. google.com The use of certain catalyst modifiers, like vanadium compounds, can sometimes prevent the accumulation of hydroxylamine (B1172632) intermediates and the formation of azo or azoxy byproducts. google.com

Chemical Reducing Agents: Several chemical reducing agents are effective for this transformation.

Iron in acidic media (Fe/HCl): This is a classic and widely used method for nitro group reduction. researchgate.net The reaction is typically performed by heating the nitro compound with iron filings in the presence of a strong acid like hydrochloric acid.

Tin(II) chloride (SnCl₂): Stannous chloride is a mild reducing agent that can selectively reduce nitro groups in the presence of other reducible functionalities. The reaction is often carried out in an acidic medium.

Hydrazine (N₂H₄): Hydrazine, in combination with a catalyst like Raney nickel or palladium on carbon, is another effective system for nitro group reduction. scispace.com These reactions are often performed at room temperature or with gentle heating. wikipedia.org

The choice of reducing agent can be critical to achieving high yields and selectivity, especially when other functional groups are present in the molecule. scispace.comnih.gov

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent/System | Typical Conditions | Advantages | Potential Drawbacks |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas, solvent (e.g., EtOH, MeOH), catalyst | High efficiency, clean reaction | Potential for dehalogenation, requires specialized equipment for handling hydrogen gas |

| Iron/Hydrochloric Acid (Fe/HCl) | Fe powder, HCl, heat | Cost-effective, widely applicable | Requires acidic conditions, workup can be cumbersome |

| **Tin(II) Chloride (SnCl₂) ** | SnCl₂, HCl, solvent (e.g., EtOH) | Mild, good for sensitive substrates | Stoichiometric amounts of tin salts are produced as byproducts |

| Hydrazine/Catalyst (e.g., Pd/C, Raney Ni) | N₂H₄·H₂O, catalyst, solvent (e.g., EtOH) | Mild conditions, high yields | Hydrazine is toxic and requires careful handling |

Further Derivatization of the Amino Group (e.g., Amide Formation, Diazotization)

Once the amino group is formed, it opens up a plethora of possibilities for further functionalization.

Amide Formation: The resulting 2,5-dimethoxy-4-iodoaniline can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a standard transformation in organic synthesis.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions (to introduce a range of nucleophiles), diazo coupling to form azo compounds, and deamination.

Reactions at the Aryl Iodide Position

The carbon-iodine bond in this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The presence of the electron-withdrawing nitro group activates the aryl iodide towards these reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex organic molecules. acs.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This is a widely used method for the formation of biaryl compounds. researchgate.net The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is a valuable method for the vinylation of aryl halides.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govlibretexts.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. nih.govlibretexts.orgorganic-chemistry.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. nih.govorganic-chemistry.orgresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.org This reaction is known for its high functional group tolerance and allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, base | Biaryl |

| Heck | Alkene | Pd catalyst, base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne |

| Negishi | Organozinc | Pd or Ni catalyst | Varied (C-C bonds) |

Nucleophilic Aromatic Substitution with Activated Iodobenzene

The electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA_r). diva-portal.orgnih.govyoutube.com In this reaction, a nucleophile attacks the carbon atom bearing the iodide, leading to the formation of a Meisenheimer complex, which then expels the iodide leaving group to yield the substituted product. diva-portal.org While iodide is a good leaving group, the reaction is significantly facilitated by the presence of the strongly deactivating nitro group.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The formation of Grignard or organolithium reagents from aryl iodides is a common method for generating carbon nucleophiles. youtube.com However, the presence of the nitro group in this compound complicates this transformation. The highly reactive organometallic species would likely react with the electrophilic nitro group. Therefore, this transformation is generally not feasible without prior reduction of the nitro group.

Reactivity of the Dimethoxybenzene Core

The reactivity of the aromatic core of this compound is dictated by the interplay of the electronic effects of its four substituents: two methoxy (B1213986) groups, a nitro group, and an iodine atom. These groups modulate the electron density of the benzene (B151609) ring and direct the outcome of chemical transformations.

Influence of Methoxy Groups on Aromatic Reactivity (e.g., Electrophilic Substitution)

The two methoxy (-OCH₃) groups at positions 2 and 5 are powerful activating groups in the context of electrophilic aromatic substitution. This is due to their ability to donate electron density to the aromatic ring via resonance (a +M or +R effect), which stabilizes the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. This increased electron density makes the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself.

The directing influence of a substituent determines the position at which an incoming electrophile will attack the ring. Methoxy groups are classified as ortho, para-directors. In this compound, the positions ortho and para to the C2-methoxy group are C1, C3, and C6. The positions ortho and para to the C5-methoxy group are C4 and C6.

Methoxy Groups (-OCH₃): Strongly activating, ortho, para-directing.

Nitro Group (-NO₂): Strongly deactivating, meta-directing due to its powerful electron-withdrawing nature (-I and -R effects). sci-hub.st

Iodo Group (-I): Deactivating due to its inductive effect (-I), but ortho, para-directing because its lone pairs can participate in resonance stabilization (+R effect). reddit.com

In this compound, positions 1, 2, 4, and 5 are already substituted. The only available position for a new electrophile is C6. The directing effects of the existing substituents converge on this position:

The C2-methoxy group directs ortho to C3 (blocked) and C1 (blocked), and para to C5 (blocked).

The C5-methoxy group directs ortho to C4 (blocked) and C6 (available), and para to C2 (blocked).

The C4-nitro group directs meta to C2 (blocked) and C6 (available).

The C1-iodo group directs ortho to C6 (available) and C2 (blocked), and para to C4 (blocked).

Therefore, any electrophilic aromatic substitution on this molecule is strongly directed to the C6 position, demonstrating a high degree of regioselectivity.

| Substituent | Effect on Reactivity | Directing Effect | Governing Electronic Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para | Resonance Donation (+R) |

| -NO₂ (Nitro) | Deactivating | Meta | Inductive/Resonance Withdrawal (-I, -R) |

| -I (Iodo) | Deactivating | Ortho, Para | Inductive Withdrawal (-I) > Resonance Donation (+R) |

Demethylation Reactions of Methoxy Ethers

The methoxy groups in this compound can be cleaved to reveal the corresponding phenols through demethylation reactions. This transformation is crucial for synthesizing derivatives like hydroquinones. Several reagents are commonly employed for the demethylation of aryl methyl ethers. researchgate.net

Boron Tribromide (BBr₃): This is a powerful and widely used Lewis acid for cleaving ethers under mild conditions. researchgate.netajrconline.org The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by an Sₙ2 attack of a bromide ion on the methyl carbon. ajrconline.org Subsequent hydrolysis of the resulting borate (B1201080) ester yields the phenol (B47542). ajrconline.org The presence of a carbonyl group on an aromatic ring can facilitate the selective deprotection of polymethoxyaryl compounds. researchgate.net

Hydrogen Halides (HBr): Concentrated hydrobromic acid (HBr) can also be used for demethylation, although it often requires higher temperatures than BBr₃. reddit.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion.

Thiolates: Nucleophilic reagents like sodium dodecanethiolate (C₁₂H₂₅SNa), generated in situ from a thiol and a base, can also effect demethylation. ajrconline.org This method offers an alternative to strongly acidic conditions.

The choice of reagent can influence the selectivity, especially if only one of the two methoxy groups is targeted for removal. Factors like steric hindrance and the electronic environment of each methoxy group can lead to preferential cleavage at one position over the other, although selective mono-demethylation can be challenging.

Regioselective and Chemoselective Transformations

The presence of multiple distinct functional groups (iodo, methoxy, nitro) on the benzene ring allows for a variety of regioselective and chemoselective transformations. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the reaction at a specific position.

Chemoselective Reduction of the Nitro Group: The nitro group is highly susceptible to reduction to an amino group (-NH₂). This transformation can be achieved with high chemoselectivity, leaving the iodo and ether functionalities intact. A variety of reducing systems are known to selectively reduce aromatic nitro groups in the presence of halogens. sci-hub.stwikipedia.org

Sodium Sulfide (Na₂S) or Ammonium Polysulfide ((NH₄)₂Sₓ): The Zinin reduction is a classic method for selectively reducing one nitro group in polynitroarenes and is tolerant of many other functional groups. stackexchange.com

Catalytic Hydrogenation: Using specific catalysts, such as sulfided platinum, can prevent the hydrodehalogenation (loss of the iodo group) that can occur with standard catalysts like Palladium on carbon. sci-hub.st

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are also commonly used for this purpose. wikipedia.org

Chemoselective Cross-Coupling of the Iodo Group: The carbon-iodine bond is a prime handle for forming new carbon-carbon bonds via transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which couples an aryl halide with a terminal alkyne, can be performed chemoselectively. For instance, studies on 1-iodo-4-nitrobenzene (B147127) have shown that palladium-catalyzed coupling with phenylacetylene (B144264) proceeds in high yield without affecting the nitro group. nih.gov This indicates that the iodo group on this compound can be selectively functionalized, for example, to introduce alkynyl or aryl substituents.

Regioselectivity in Nucleophilic Aromatic Substitution: While the electron-rich dimethoxybenzene core is activated for electrophilic substitution, the nitro group activates the ring for nucleophilic aromatic substitution (SₙAr). In related systems like 1,4-dimethoxy-2,5-dinitrobenzene, a nitro group can be selectively displaced by a nucleophile like piperidine. This demonstrates that a nitro group can be selectively targeted for substitution over the methoxy groups, a key regioselective and chemoselective outcome.

| Transformation | Reactive Site | Type of Selectivity | Example Reagents | Product Functional Group |

|---|---|---|---|---|

| Nitro Reduction | -NO₂ | Chemoselective | SnCl₂/HCl; Na₂S; Catalytic Hydrogenation | -NH₂ (Amine) |

| Sonogashira Coupling | -I | Chemoselective | Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst | -C≡CR (Alkyne) |

| Demethylation | -OCH₃ | Chemoselective | BBr₃; HBr | -OH (Phenol) |

| Electrophilic Substitution | C6-H | Regioselective | Br₂/FeBr₃ (Bromination) | -Br (Bromo) |

Computational and Theoretical Investigations of 1 Iodo 2,5 Dimethoxy 4 Nitrobenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-iodo-2,5-dimethoxy-4-nitrobenzene. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictate its physical and chemical characteristics.

Density Functional Theory (DFT) is a predominant computational method used to determine the ground-state electronic structure and optimized geometry of molecules. For this compound, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

These calculations typically show that the benzene (B151609) ring itself is nearly planar. The substituents—iodo, dimethoxy, and nitro groups—cause minor deviations from perfect planarity. Studies on analogous compounds, such as 2,4-dichloro-1-iodo-6-nitrobenzene, have revealed a significant dihedral angle between the plane of the nitro group and the benzene ring, which can be as high as 90°. researchgate.net This twisting is a result of steric hindrance between the bulky iodo group and the nitro group at the adjacent position. A similar, though not identical, conformation would be expected for this compound.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations on Analogous Structures

| Parameter | Predicted Value Range | Description |

| C-I Bond Length | 2.09 - 2.11 Å | The length of the covalent bond between a carbon atom of the benzene ring and the iodine atom. |

| C-N Bond Length | 1.47 - 1.49 Å | The length of the covalent bond between a carbon atom of the benzene ring and the nitrogen of the nitro group. |

| N-O Bond Length | 1.21 - 1.23 Å | The average length of the covalent bonds within the nitro group. |

| C-O (methoxy) Bond Length | 1.35 - 1.37 Å | The length of the covalent bond between a ring carbon and the methoxy (B1213986) oxygen. |

| Dihedral Angle (C-C-N-O) | 60° - 90° | The twist angle of the nitro group relative to the plane of the benzene ring, influenced by steric hindrance. |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For this compound, the HOMO is expected to have significant contributions from the electron-rich benzene ring and the electron-donating methoxy groups. Conversely, the LUMO is anticipated to be localized primarily on the electron-withdrawing nitro group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researcher.life A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise values for these orbital energies. The presence of both strong electron-donating (methoxy) and electron-withdrawing (nitro) groups on the same ring suggests a relatively small HOMO-LUMO gap compared to unsubstituted benzene, indicating higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Molecular Orbital | Expected Energy Level (Qualitative) | Primary Atomic Contributions | Role in Reactivity |

| LUMO | Low | Nitro group (N and O atoms), C4 and C1 of the benzene ring | Site for nucleophilic attack or electron acceptance (reduction). |

| HOMO | High | Methoxy groups (O atoms), C2 and C5 of the benzene ring | Site for electrophilic attack or electron donation (oxidation). |

| HOMO-LUMO Gap (ΔE) | Relatively Small | N/A | Indicates moderate to high chemical reactivity and susceptibility to electronic transitions. |

An Electrostatic Potential (ESP) surface map is a visual representation of the charge distribution across a molecule. It is calculated by placing a positive point charge at various positions on the molecule's electron density surface and calculating the potential energy. This map is color-coded, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

For this compound, an ESP map would reveal:

Intense Negative Potential (Red): Localized on the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors.

Moderate Negative Potential: Associated with the oxygen atoms of the methoxy groups.

Intense Positive Potential (Blue): A region on the outermost surface of the iodine atom, known as a "sigma-hole." researchgate.net This positive region arises from the anisotropic distribution of electrons around the halogen and makes the iodine atom a potent halogen bond donor.

Neutral to Slightly Negative Potential (Green/Yellow): Distributed across the carbon framework of the benzene ring.

The ESP map provides a powerful visual tool for predicting non-covalent interactions, such as halogen bonding and hydrogen bonding, which are crucial in crystal packing and molecular recognition.

Reaction Mechanism Studies of Key Transformations

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the most favorable reaction coordinate.

The synthesis of this compound involves electrophilic aromatic substitution reactions. Computational studies can predict the regioselectivity of these reactions. For instance, in the nitration of a dimethoxybenzene precursor, the two methoxy groups are strongly activating and ortho-, para-directing. DFT calculations can determine the most likely site of nitration by comparing the activation energies for the attack of the nitronium ion (NO₂⁺) at different positions on the ring. The stability of the resulting intermediates (sigma complexes or Wheland intermediates) is calculated, with the most stable intermediate corresponding to the major product. A similar approach can be used to study the iodination step. The high yield of the 4-nitro isomer in the synthesis of the related 1-fluoro-2,5-dimethoxy-4-nitrobenzene demonstrates the strong directing effect of the existing substituents, a phenomenon that can be explained and predicted computationally. mdpi.com

The reduction of the nitro group to an amine is a fundamental transformation. This process typically occurs in multiple steps, proceeding through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates before forming the final amino group (-NH₂). orientjchem.orgnih.gov

Mechanistic Insights into Cross-Coupling Reactions

Cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides like this compound in these reactions is significantly influenced by the nature of the substituents on the aromatic ring. The presence of two electron-donating methoxy groups and a strong electron-withdrawing nitro group creates a unique electronic environment that dictates its reactivity.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of cross-coupling reactions, such as the Suzuki-Miyaura coupling. For a related compound, 1-iodo-4-nitrobenzene (B147127), studies have detailed the reaction pathways. The general mechanism for a palladium-catalyzed Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The oxidative addition of the aryl halide to a low-valent palladium catalyst is typically the rate-determining step. The electron-withdrawing nitro group in this compound would be expected to facilitate this step by lowering the electron density at the carbon-iodine bond, making it more susceptible to cleavage. Conversely, the electron-donating methoxy groups would have an opposing effect, though the strong influence of the para-nitro group is likely to dominate.

The transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium center. The final step, reductive elimination, results in the formation of the new carbon-carbon bond and regeneration of the palladium catalyst.

While specific energetic data for the reaction of this compound is not available, the table below presents typical reaction conditions for the Suzuki cross-coupling of the related compound, 1-iodo-4-nitrobenzene, with phenylboronic acid, which provides a model for the expected reactivity.

Table 1: Reaction Conditions for Suzuki Cross-Coupling of 1-Iodo-4-nitrobenzene with Phenylboronic Acid

| Parameter | Condition |

| Catalyst | Pd/Fe3O4@SiO2@KCC-1 |

| Base | K2CO3 |

| Solvent | Ethanol (B145695) |

| Temperature | 80 °C |

| Reaction Time | 3 hours |

| Yield | 97% |

This data is based on studies of 1-iodo-4-nitrobenzene and is presented as an illustrative example.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can aid in the structural elucidation of novel compounds. DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies with a reasonable degree of accuracy.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the aromatic protons would exhibit distinct chemical shifts due to the varied electronic environment created by the iodo, methoxy, and nitro substituents. The proton on the carbon between the nitro and iodo groups would likely be the most deshielded (highest ppm value) due to the strong electron-withdrawing nature of the adjacent nitro group. The protons on the carbons bearing the methoxy groups would be more shielded.

While predicted NMR data for the title compound is not available, experimental ¹H NMR data for the related compound 1-iodo-4-nitrobenzene shows signals in the aromatic region around 7.9-8.1 ppm. chemicalbook.com For this compound, the presence of the electron-donating methoxy groups would be expected to shift the signals of the adjacent protons to a lower ppm value compared to the unsubstituted analog.

Vibrational Frequencies: The vibrational spectrum (Infrared and Raman) of a molecule is determined by its molecular structure and the nature of its chemical bonds. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration.

For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro group (NO₂), typically observed in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. researchgate.net The C-I stretching vibration would be found at lower frequencies. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and the C-O stretching of the methoxy groups would also have characteristic signals. The table below presents a hypothetical summary of the expected key vibrational frequencies.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Asymmetric NO₂ Stretch | 1500 - 1570 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

| C-O (Methoxy) Stretch | 1000 - 1300 |

| C-N Stretch | 1100 - 1150 |

| C-I Stretch | 500 - 600 |

These are general ranges for the functional groups and have not been specifically calculated for the title compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations in conjunction with conformational analysis can reveal the preferred spatial arrangement of its substituents.

The key flexible bonds in this molecule are the C-O bonds of the methoxy groups and the C-N bond of the nitro group. The rotation around these bonds will lead to different conformers with varying energies. The methoxy groups can orient themselves in various ways relative to the benzene ring. Due to steric hindrance, it is likely that the methyl groups of the methoxy substituents will prefer to be oriented away from the adjacent iodo and nitro groups.

While a specific conformational analysis for this compound is not documented, the principles of steric and electronic interactions suggest that the molecule will adopt a conformation that minimizes repulsion between the bulky substituents. An MD simulation in a solvent would further provide information on how the solvent molecules interact with the different parts of the molecule, particularly the polar nitro group, and how this influences its conformational preferences and dynamics over time.

Role of 1 Iodo 2,5 Dimethoxy 4 Nitrobenzene As a Synthetic Intermediate

Precursor to Substituted Anilines and Phenethylamine (B48288) Scaffolds

The presence of the nitro group on 1-Iodo-2,5-dimethoxy-4-nitrobenzene is a key feature that allows for its conversion into aniline (B41778) derivatives. These anilines are, in turn, precursors to phenethylamines, a class of compounds with significant applications in medicinal chemistry. nih.govmdpi.com

Synthesis of 2,5-Dimethoxy-4-iodoaniline

The transformation of this compound to 2,5-Dimethoxy-4-iodoaniline is a critical step. This is typically achieved through the reduction of the nitro group to an amine. Various reducing agents can be employed for this purpose. For instance, catalytic hydrogenation using catalysts like ruthenium on alumina (B75360) has been shown to be effective. researchgate.net In one study, a Ru-Fe/Al2O3 catalyst demonstrated high conversion of 1-iodo-4-nitrobenzene (B147127) and its derivatives, yielding the corresponding anilines with good selectivity. researchgate.net Other methods, such as using iron powder in the presence of an acid, are also common for this type of reduction.

The resulting 2,5-Dimethoxy-4-iodoaniline is a stable, crystalline solid that serves as a direct precursor for more complex structures. orgsyn.org

Construction of the Phenethylamine Side Chain from the Arylamine Precursor

With 2,5-Dimethoxy-4-iodoaniline in hand, the next step is the construction of the phenethylamine side chain. A common synthetic route involves the conversion of the aniline to a phenethylamine through a series of reactions. While direct methods can be challenging, a frequent approach involves the transformation of the aniline into a corresponding phenylacetone (B166967) derivative, which is then reductively aminated to yield the target phenethylamine.

An alternative and often more direct route to phenethylamines starts from a substituted benzaldehyde. For example, 3,5-dimethoxy-4-(2-propynyloxy)-benzaldehyde can be converted to the corresponding nitrostyrene, which is then reduced to the phenethylamine. nih.gov This highlights a general strategy where the aromatic ring, substituted with the desired functionalities, is first assembled, followed by the formation of the ethylamine (B1201723) side chain.

The 2,5-dimethoxy-4-iodo-substituted phenethylamine scaffold is of particular interest in medicinal chemistry. For example, 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a well-known serotonergic psychedelic agent, is synthesized from precursors with this substitution pattern. nih.gov

Stereoselective Approaches in Derivative Synthesis

The synthesis of specific stereoisomers of phenethylamine derivatives is often crucial for their biological activity. When the phenethylamine has a chiral center, as in the case of amphetamine derivatives like DOI, controlling the stereochemistry becomes a key synthetic challenge.

Stereoselective synthesis can be achieved through various methods. One approach is the use of chiral auxiliaries to direct the formation of one stereoisomer over the other. Another common strategy is the use of chiral reducing agents in the reductive amination step. Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of the final product or a key intermediate. While specific stereoselective syntheses starting directly from this compound are not extensively detailed in the provided context, the general principles of asymmetric synthesis are applicable to the derivatives prepared from it.

Building Block for Complex Aromatic Systems via Cross-Coupling Strategies

The iodine atom on the this compound ring makes it an excellent substrate for various cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex aromatic systems.

Incorporation into Biaryl Compounds

Biaryl structures, which consist of two directly connected aromatic rings, are prevalent in pharmaceuticals and functional materials. The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryls, and aryl iodides like this compound are ideal coupling partners.

In a typical Suzuki-Miyaura reaction, the aryl iodide is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. The nitro and methoxy (B1213986) groups on the ring can influence the reactivity of the aryl iodide and may need to be considered when optimizing reaction conditions. Research has shown that aryl halides bearing electron-withdrawing groups, such as a nitro group, can be favorable for biaryl formation. nih.gov For example, the cross-coupling of various arenes with cyano- or nitro-substituted aryl halides has been reported to proceed in good yields. nih.gov

Synthesis of Stilbene (B7821643) and Tolane Derivatives

Stilbenes (1,2-diphenylethenes) and tolanes (diphenylacetylenes) are important classes of compounds with applications in materials science due to their photophysical properties. nih.govchemrxiv.org this compound can serve as a key building block for the synthesis of these derivatives through palladium-catalyzed cross-coupling reactions.

Stilbene Synthesis: The Heck reaction is a common method for the synthesis of stilbenes. uliege.be In this reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. For instance, this compound could be reacted with styrene (B11656) or a substituted styrene to produce a stilbene derivative. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields and stereoselectivity for the desired (E)- or (Z)-isomer. nih.gov

Tolane Synthesis: The Sonogashira coupling is the premier method for synthesizing tolanes. This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.gov Reacting this compound with an alkyne like phenylacetylene (B144264) under Sonogashira conditions would yield a tolane derivative with the 2,5-dimethoxy-4-nitro-substituted phenyl group on one side of the acetylene (B1199291) linker. Studies have shown that the cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene can proceed smoothly to give the corresponding tolane in quantitative yield. nih.gov

Insufficient Data Available for Specific Applications of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a detailed article on the advanced chemical synthesis applications of This compound as outlined in the user's request.

The specific areas of focus, including its role as a precursor for catalyst ligands, a building block for liquid crystals and organic electronics, and its use in the development of novel synthetic methodologies, are not substantially documented in accessible research. While information exists for structurally similar compounds, the strict requirement to focus solely on This compound prevents the inclusion of this related data.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the user's precise and exclusive outline. The requested content on its advanced applications appears to be outside the scope of currently indexed and publicly available scientific and academic resources.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Methodological Advancements

The current body of scientific literature on 1-Iodo-2,5-dimethoxy-4-nitrobenzene (CAS No. 6301-35-5) is limited, with much of the understanding derived from the chemistry of analogous compounds. bldpharm.com Its existence is confirmed primarily through its listing in chemical supplier catalogs.

Nitration of an Iodo-dimethoxybenzene Precursor: The direct nitration of 1-iodo-2,5-dimethoxybenzene. The regiochemical outcome of this electrophilic aromatic substitution would be dictated by the directing effects of the present substituents.

Iodination of a Dimethoxy-nitrobenzene Precursor: The iodination of 1,4-dimethoxy-2-nitrobenzene. This approach would similarly rely on the directing effects of the methoxy (B1213986) and nitro groups to achieve the desired isomer.

The synthesis of related compounds, such as 1-iodo-4-nitrobenzene (B147127), often involves the diazotization of a corresponding nitroaniline followed by a Sandmeyer-type reaction with an iodide salt. guidechem.comprepchem.comstackexchange.comchemicalbook.com This well-established methodology could potentially be adapted for the synthesis of this compound, starting from 2,5-dimethoxy-4-nitroaniline (B167324).

Advancements in understanding the electrochemical properties of related 2,5-dimethoxy nitrobenzene (B124822) derivatives have shown that these compounds can form stable nitro radical anions. researchgate.net This suggests that this compound may possess interesting electronic properties relevant to materials science or medicinal chemistry.

Identification of Knowledge Gaps and Untapped Research Avenues

Key untapped research avenues include:

Definitive Synthesis and Characterization: A thorough investigation to establish an optimized, high-yield synthesis protocol. Comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would provide foundational data for all future research. chemicalbook.comnist.gov

Physicochemical Properties: Systematic measurement of fundamental properties such as melting point, boiling point, solubility, and pKa values.

Electrochemical Behavior: A detailed study of its redox properties, building upon the research conducted on analogous 2,5-dimethoxy nitrobenzenes to understand the influence of the iodo substituent. researchgate.net

Prospective Research on Novel Reactivity and Derivative Synthesis

The trifunctional nature of this compound opens up numerous possibilities for exploring novel reactivity and synthesizing a diverse range of derivatives.

Table 1: Potential Reactions and Corresponding Derivatives

| Reactive Site | Reaction Type | Potential Products |

| Iodo Group | Cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Biaryls, aryl-alkynes, N-aryl amines |

| Nitro Group | Reduction | 2,5-Dimethoxy-4-iodoaniline |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Derivatives with substitution of the iodo or nitro group |

| Methoxy Groups | Ether Cleavage | Phenolic derivatives |

Future research should focus on systematically exploring these transformations. The aryl iodide moiety is particularly ripe for investigation, as it serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. The reduction of the nitro group to an amine would yield 2,5-dimethoxy-4-iodoaniline, a valuable precursor for further functionalization, such as in the synthesis of heterocyclic compounds or amides. The presence of the electron-withdrawing nitro group may also activate the ring towards nucleophilic aromatic substitution, allowing for the displacement of the iodide.

Potential for Innovative Synthetic Applications in Complex Molecular Architectures

The structural motifs present in this compound are found in various biologically active molecules. For instance, the 2,5-dimethoxyphenyl-amine scaffold is central to the structure of several psychoactive compounds. smolecule.comresearchgate.netwikipedia.org This suggests that this compound could serve as a key building block for the synthesis of novel pharmaceutical analogues and probes for neurochemical research.

The ability to selectively functionalize the iodo and nitro groups allows for orthogonal synthetic strategies. One could envision a synthetic sequence where the iodo group is first used in a cross-coupling reaction to build a more complex carbon skeleton, followed by the reduction of the nitro group to introduce an amino functionality for subsequent elaboration. This step-wise approach would enable the construction of intricate molecular architectures that would be difficult to access through other means. The development of such synthetic strategies would be a significant contribution to the field of organic synthesis, potentially enabling the creation of new classes of compounds with unique biological or material properties.

Q & A

Q. What are the recommended synthetic routes for 1-Iodo-2,5-dimethoxy-4-nitrobenzene, and how can reaction purity be optimized?

Answer: Synthesis typically involves iodination of 2,5-dimethoxy-4-nitrobenzene precursors. A common approach is electrophilic aromatic substitution using iodine monochloride (ICl) or iodonium sources (e.g., N-iodosuccinimide) under controlled conditions. Key steps include:

- Precursor preparation : Start with 2,5-dimethoxynitrobenzene derivatives (e.g., 4-chloro-2,5-dimethoxynitrobenzene, CAS 6940-53-0) as intermediates .

- Iodination : Optimize temperature (40–60°C) and solvent polarity (e.g., dichloromethane or acetic acid) to enhance regioselectivity .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol to achieve >95% purity .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if airborne particles are generated .

- Engineering controls : Conduct reactions in fume hoods with local exhaust ventilation to minimize vapor exposure .

- Storage : Store at 4°C in amber glass containers under inert atmosphere (argon/nitrogen) to prevent photodegradation and hydrolysis .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

Answer:

- NMR spectroscopy : Compare H and C spectra with reference data (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by nitro and iodine substituents) .

- Mass spectrometry : High-resolution MS (HRMS) should confirm molecular ion [M+H] at m/z 324.971 (calculated for CHINO) .

- HPLC : Use reverse-phase C18 columns (e.g., Newcrom R1) with UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) for this compound be resolved?

Answer:

- Contradiction analysis : Cross-validate data with isotopic patterns (e.g., iodine’s I signature in MS) and 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Control experiments : Synthesize and characterize intermediates (e.g., 2,5-dimethoxy-4-nitrobenzene) to isolate contributions from substituents .

- Collaborative verification : Share raw data with specialized labs for independent spectral interpretation .

Q. What strategies mitigate degradation during long-term storage of this compound?

Answer:

- Stability testing : Perform accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to track decomposition products (e.g., deiodination or nitro-group reduction) .

- Stabilizers : Add radical scavengers (e.g., BHT) or store under desiccated conditions (silica gel packs) to inhibit oxidative breakdown .

Q. How can researchers optimize iodination efficiency in sterically hindered aromatic systems with nitro and methoxy groups?

Answer:

- Catalytic systems : Employ Lewis acids (e.g., BF-etherate) to activate iodine sources and improve electrophilicity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance iodine solubility and reaction kinetics but may require lower temperatures to avoid side reactions .

- Computational modeling : Use DFT calculations to predict transition states and regioselectivity, guiding experimental design .

Q. What are the regulatory considerations for using this compound in international collaborative research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.